6beta-Naltrexol-d3
Overview
Description
6beta-Naltrexol-d3: is a deuterated form of 6beta-Naltrexol, which is a major active metabolite of naltrexone. Naltrexone is an opioid receptor antagonist used primarily in the treatment of alcohol and opioid dependence. The deuterated form, this compound, is often used as an analytical reference material in various scientific studies, particularly in the quantification of 6beta-Naltrexol by gas chromatography or liquid chromatography-mass spectrometry .
Mechanism of Action
Target of Action
6beta-Naltrexol-d3, also known as 6β-hydroxynaltrexone, is a peripherally-selective opioid receptor antagonist . It primarily targets the μ-opioid receptor (MOR) , with a Ki value of 2.12 nM . It also interacts with the κ-opioid receptor (KOR) and the δ-opioid receptor (DOR), but to a lesser extent . These receptors play a crucial role in pain perception, reward, and addiction.
Mode of Action
This compound acts as a neutral antagonist of the MOR . This means it can bind to the MOR and block its activation by agonists, without activating the receptor itself . This property allows it to antagonize the actions of both agonists and inverse agonists at the receptor .
Biochemical Pathways
This compound is a major active metabolite of naltrexone, formed by hepatic dihydrodiol dehydrogenase enzymes . It is present at approximately 10- to 30-fold higher concentrations than naltrexone at steady state due to extensive first-pass metabolism of naltrexone into this compound .
Pharmacokinetics
It can still cross into the brain and produce central opioid receptor antagonism at sufficient levels . In animal studies, this compound showed about 10-fold separation in potency between peripheral and central opioid antagonism . The elimination half-life of this compound is approximately 12-18 hours .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonism of opioid receptors. By blocking the activation of these receptors, it can interfere with the effects of opioid agonists. This includes the relief of opioid-induced constipation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its metabolism into this compound is affected by the activity of hepatic enzymes, which can vary based on factors such as liver disease . Furthermore, its ability to cross the blood-brain barrier can be influenced by factors that affect the permeability of this barrier .
Biochemical Analysis
Biochemical Properties
6beta-Naltrexol-d3 interacts with opioid receptors, specifically the μ-opioid receptor (MOR), the κ-opioid receptor (KOR), and the δ-opioid receptor (DOR) . It shows 3.5-fold selectivity for the MOR over the KOR and 100-fold selectivity for the MOR over the DOR .
Cellular Effects
This compound, as a neutral antagonist of the MOR, can antagonize the actions of both agonists and inverse agonists at the receptor . This interaction influences cell function, including impact on cell signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, specifically opioid receptors . It does not reduce basal MOR signaling, which distinguishes it from other compounds like naltrexone .
Dosage Effects in Animal Models
In animal studies, this compound showed about 10-fold separation in potency between peripheral and central opioid antagonism
Metabolic Pathways
This compound is a major active metabolite of naltrexone formed by hepatic dihydrodiol dehydrogenase enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Naltrexol-d3 involves the deuteration of 6beta-Naltrexol. The process typically includes the following steps:
Starting Material: The synthesis begins with naltrexone, which undergoes enzymatic reduction by hepatic dihydrodiol dehydrogenase enzymes to form 6beta-Naltrexol.
Deuteration: The 6beta-Naltrexol is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of naltrexone and its subsequent reduction to 6beta-Naltrexol.
Deuteration Process: The deuteration step is optimized for industrial production, ensuring high yield and purity of this compound.
Chemical Reactions Analysis
Types of Reactions: 6beta-Naltrexol-d3 undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert this compound back to naltrexone or other oxidized derivatives.
Reduction: Reduction reactions can further modify the structure of this compound, potentially leading to different metabolites.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naltrexone, while reduction and substitution can produce various modified derivatives of this compound .
Scientific Research Applications
Chemistry: 6beta-Naltrexol-d3 is used as an internal standard in analytical chemistry for the quantification of 6beta-Naltrexol in biological samples. It helps in improving the accuracy and precision of analytical methods such as gas chromatography and liquid chromatography-mass spectrometry .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of naltrexone and its metabolites. It aids in understanding the metabolic pathways and the role of 6beta-Naltrexol in the body .
Medicine: this compound is utilized in clinical studies to monitor the levels of naltrexone and its metabolites in patients undergoing treatment for alcohol and opioid dependence. It helps in optimizing dosage and improving therapeutic outcomes .
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control and regulatory compliance .
Comparison with Similar Compounds
Naltrexone: The parent compound of 6beta-Naltrexol-d3, used in the treatment of alcohol and opioid dependence.
6beta-Naltrexol: The non-deuterated form of this compound, which is a major metabolite of naltrexone.
Naloxone: Another opioid receptor antagonist used to reverse opioid overdose.
Uniqueness: this compound is unique due to its deuterated nature, which makes it an ideal internal standard for analytical studies. The incorporation of deuterium atoms enhances its stability and allows for precise quantification in various analytical methods .
Properties
IUPAC Name |
(4R,4aS,7R,7aR,12bS)-3-[dideuterio-(1-deuteriocyclopropyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1/i10D2,11D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVNEHKORQFVQJ-ZNMQZXPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC1)C([2H])([2H])N2CC[C@]34[C@@H]5[C@@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001344900 | |
Record name | 6beta-Naltrexol-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001344900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1435727-11-9 | |
Record name | 6beta-Naltrexol-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001344900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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